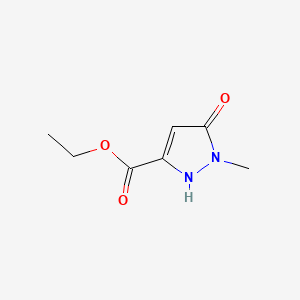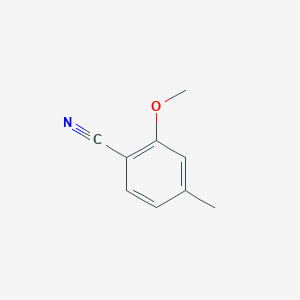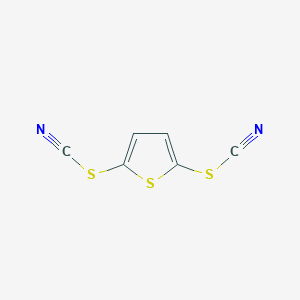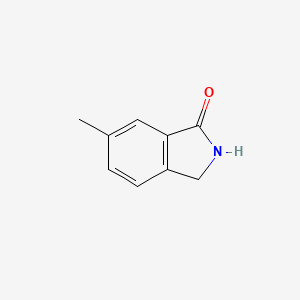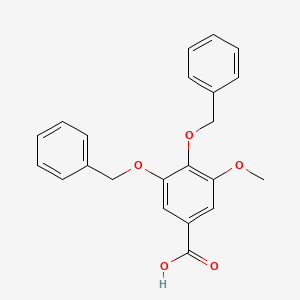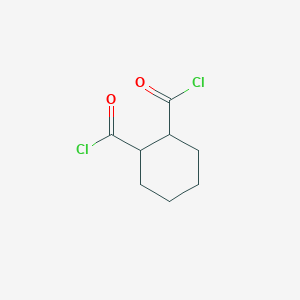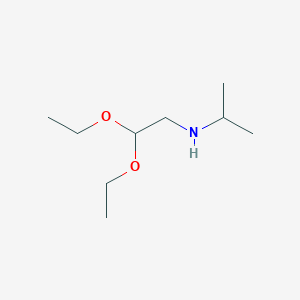
1,1,5,5-Tetrafluoropentane-2,4-dione
Übersicht
Beschreibung
“1,1,5,5-Tetrafluoropentane-2,4-dione” is a chemical compound with the molecular formula C5H4F4O2 . It has a molecular weight of 172.08 . The compound is typically in liquid form .
Molecular Structure Analysis
The molecular structure of “1,1,5,5-Tetrafluoropentane-2,4-dione” consists of 5 carbon atoms, 4 fluorine atoms, 4 hydrogen atoms, and 2 oxygen atoms . It has a total of 14 bonds, including 10 non-hydrogen bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 2 ketones .
Physical And Chemical Properties Analysis
“1,1,5,5-Tetrafluoropentane-2,4-dione” is a liquid at room temperature . It has a predicted density of 1.345±0.06 g/cm3 . The boiling point is 127°C . The refractive index is between 1.3940 to 1.3980 .
Wissenschaftliche Forschungsanwendungen
1,1,5,5-Tetrafluoropentane-2,4-dione is a chemical compound with the molecular formula C5H4F4O2 and a molecular weight of 172.08 .
While this doesn’t directly relate to 1,1,5,5-Tetrafluoropentane-2,4-dione, it does suggest that similar compounds can have important applications in medicinal chemistry and drug discovery .
Specific Scientific Field : Pharmaceutical and Biological Research
Methods of Application or Experimental Procedures : The functional amine primary group in STG enables coupling with pentane-2,4-dione to create a fluorescent molecule with the aid of formaldehyde (7.2% v/v) in the reaction . Spectrofluorimetric excitation and emission processes, respectively, at 421.7 and 478.9 nm were used to follow the developed yield of dihydropyridine fluorophore .
Results or Outcomes : The technique was effectively used for research purposes to monitor STG in various dosage forms and/or spiking biological fluids . The method utility for pentane-2,4-dione is a simple, effective, and quick alternative tool for quality control and clinical study assays of STG .
While this doesn’t directly relate to 1,1,5,5-Tetrafluoropentane-2,4-dione, it does suggest that similar compounds can have important applications in medicinal chemistry and drug discovery .
Safety And Hazards
Eigenschaften
IUPAC Name |
1,1,5,5-tetrafluoropentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F4O2/c6-4(7)2(10)1-3(11)5(8)9/h4-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTDMWQQHZSARH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)F)C(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505345 | |
| Record name | 1,1,5,5-Tetrafluoropentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,5,5-Tetrafluoropentane-2,4-dione | |
CAS RN |
70086-62-3 | |
| Record name | 1,1,5,5-Tetrafluoropentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,5,5-Tetrafluoro-2,4-pentanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



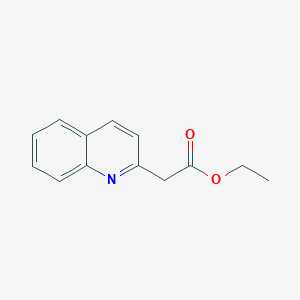
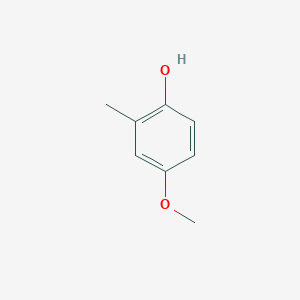
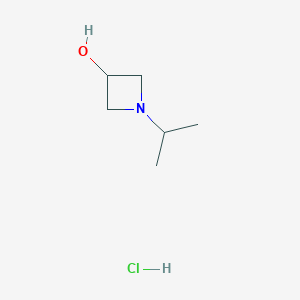

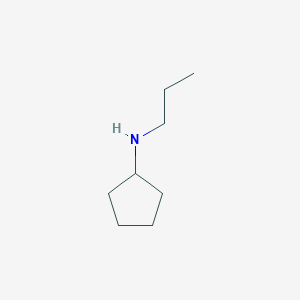
![3-Nitrothieno[3,2-b]pyridine](/img/structure/B1314083.png)
